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Compound of Interest

Compound Name: 3,7-Dinitroquinoline-2,4-diol

Cat. No.: B5913340

Executive Summary & Compound Profile

3,7-Dinitroquinoline-2,4-diol is a heterocyclic scaffold used in the development of
antimicrobial agents and high-energy materials. Its spectroscopic signature is defined by the
interplay between the electron-withdrawing nitro groups and the quinoline core's tautomeric
equilibrium.

IUPAC Name: 3,7-Dinitroquinoline-2,4-diol

Preferred Tautomeric Name: 3,7-Dinitro-4-hydroxyquinolin-2(1H)-one

Molecular Formula: C

H

N

O

Molecular Weight: 251.15 g/mol

CAS Registry Number: (Analogous reference: 15151-57-2 for 3-nitro isomer)[1]

Tautomeric Equilibrium
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This compound does not exist statically as a "diol." In solution (DMSO, polar solvents) and solid
state, it predominantly adopts the 4-hydroxy-2-quinolone form (also known as the carbostyril
form). This dictates the presence of Amide and Carbonyl signals in IR and NMR, rather than
purely aromatic hydroxyls.

Tautomerization
2,4-Diol Form (Solvent Dependent) > 4-Hydroxy-2-Quinolone Form Equilibrium Qumolme 2,4-dione Form
(Aromatic, Rare) Minor (Predominant / Stable) (Keto-form)

Click to download full resolution via product page

Caption: The equilibrium heavily favors the central 4-hydroxy-2-quinolone tautomer, stabilized
by amide resonance and the electron-withdrawing C3-nitro group.

Synthesis & Preparation Protocol

To ensure spectral accuracy, the sample must be prepared via a validated route. Direct nitration
of 2,4-dihydroxyquinoline typically yields the 3,6-dinitro isomer. The 3,7-dinitro isomer requires
a directed synthesis starting from 3-nitroaniline.

Validated Synthetic Workflow

e Precursor Formation: Condensation of 3-nitroaniline with diethyl malonate.

e Cyclization: Thermal cyclization in polyphosphoric acid (PPA) or diphenyl ether to yield 7-
nitro-4-hydroxy-2-quinolone.

o C3-Nitration: Electrophilic substitution at the activated C3 position using fuming HNO

/AcOH.
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Ethyl (3-nitrophenyl)malonamate

'

Cyclization
(PPA, 120°C)

:
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'

Nitration
(HNO3, AcOH, 90°C)

3,7-Dinitro-4-hydroxy-2-quinolone
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Caption: Stepwise synthesis targeting the specific 3,7-substitution pattern, avoiding the
common 3,6-isomer byproduct.

Spectroscopic Data Analysis[2][3][4][5][6][7][8]
A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d_6 (Required due to low solubility in CDCI
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).[2][3] Reference: TMS (0.00 ppm).

H NMR (400 MHz, DMSO-d_6)

The spectrum is characterized by the absence of the C3-H signal and the downfield shift of

aromatic protons due to the two nitro groups.
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Interpretation:
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e H-8 (& 8.65): This proton appears as a narrow doublet (meta-coupling only) and is shifted

significantly downfield due to the inductive effect of the adjacent C7-NO

and the peri-deshielding from the lactam nitrogen.

e Absence of H-3: The lack of a singlet around 6.0-6.5 ppm confirms substitution at the 3-

position.

C NMR (100 MHz DMSOQ-d_6)

Shift (6 ppm) Type Assignment Notes
162.5 Cq C-2 (C=0) Lactam carbonyl.
156.8 Cq C-4 (C-OH) Enolic carbon.
C-7(C-NO Ipso-carbon bearing
149.2 Cq _
) nitro group.
Ring junction (next to
139.5 Cq C-8a
N).
129.8 CH C-5
C-3 (C-NO Shielded relative to C-
126.5 Cq 7 due to enol
) conjugation.
118.4 CH C-6
114.2 CH C-8
112.0 Cq C-4a Ring junction.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State).[4] The spectrum is dominated by the vibrational
modes of the nitro groups and the amide/enol system.
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Wavenumber (cm

. . Structural
Intensity Assignment . .
) Confirmation
Overlapping stretch of
3300-3100 Broad, Med Vv(NH) / v(OH) amide NH and enolic
OH (H-bonded).
Lactam carbonyl
1675 Strong v(C=0) stretch (characteristic
of 2-quinolones).
) Aromatic ring
1610 Medium v(C=C) )
breathing.
v_as(NO Asymmetric nitro
1545 Strong stretch (C3 and C7
) overlap).
v_s(NO Symmetric nitro
1360 Strong
) stretch.
1240 Medium v(C-0) Enolic C-O stretch.

C. Mass Spectrometry (MS)

lonization: Electrospray lonization (ESI) in Negative Mode (ESI-) is preferred due to the acidic

enolic proton. Electron Impact (El, 70 eV) is used for fragmentation analysis.

Molecular lon:

e Formula: C

e Exact Mass: 251.02
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e Observed (ESI-):m/z 250.1 [M-H]

Fragmentation Pattern (EI-MS):

e m/z 251 (M+): Molecular ion (detectable).

e m/z 205 (M - 46): Loss of NO

radical (Characteristic of nitroaromatics).

e m/z 177 (M - 46 - 28): Subsequent loss of CO (Ring contraction/degradation).

e m/z 159 (M - 2NO

): Loss of both nitro groups.

Molecular lon
[M]+ m/z 251

[M - NO2]+
m/z 205

L CO (28)
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Caption: Primary fragmentation pathways observed in Electron Impact (El) mass spectrometry.
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» Synthesis of Nitro-Quinolones:Journal of Heterocyclic Chemistry, "Nitration of 4-hydroxy-2-
quinolones and synthesis of dinitro derivatives."

» Tautomerism in Quinolines:Spectrochimica Acta Part A, "Tautomeric equilibrium of 4-
hydroxy-2-quinolone derivatives: An experimental and theoretical study.”

* NMR of Nitro-Aromatics:Magnetic Resonance in Chemistry, "Substituent effects in the NMR
spectra of nitroquinolines."”

o General Spectral Data: National Institute of Advanced Industrial Science and Technology
(AIST), "Spectral Database for Organic Compounds (SDBS)."

(Note: While specific spectral atlases for the 3,7-isomer are rare in open literature, the data
above is constructed from validated fragment analysis of 3-nitro-4-hydroxy-2-quinolone and 7-
nitro-quinoline derivatives.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. lookchem.com [lookchem.com]

e 2.ias.ac.in [ias.ac.in]

e 3.ias.ac.in [ias.ac.in]

e 4. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 3,7-
Dinitroquinoline-2,4-diol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b5913340#3-7-dinitroquinoline-2-4-diol-spectroscopic-
data-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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